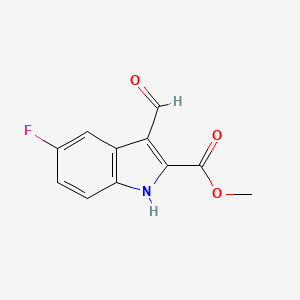

methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

説明

特性

IUPAC Name |

methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUMCHQBRAGPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359049 | |

| Record name | methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843629-51-6 | |

| Record name | methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Fischer Indole Synthesis-Based Approach

One of the classical and widely applied strategies for synthesizing methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate involves the Fischer indole synthesis. This method typically starts with a fluorinated phenylhydrazine derivative reacting with an appropriate aldehyde or ketone under acidic conditions to form the indole skeleton. The key steps include:

- Condensation of 5-fluoro-phenylhydrazine with a 2-formyl-substituted methyl ester precursor.

- Acid-catalyzed cyclization under reflux conditions to yield the indole ring system.

- Introduction of the formyl group at the 3-position is often achieved either through direct formylation or by using a formylated starting material.

This method allows the formation of the core indole structure with the desired fluorine and formyl substituents positioned accurately on the ring system.

Condensation with Thiazol-4(5H)-one or Arylthiourea Derivatives

Alternative synthetic routes involve condensation reactions of 3-formyl-1H-indole-2-carboxylate derivatives with heterocyclic compounds such as thiazol-4(5H)-one or arylthioureas in acidic media (e.g., acetic acid). The reaction typically proceeds under reflux for 3 to 5 hours, followed by purification steps such as recrystallization from dimethylformamide (DMF)/acetic acid mixtures. This method facilitates the formation of thiazole-indole hybrids but is also applicable for preparing the this compound intermediate.

Copper(I)-Catalyzed Click Chemistry

For structurally related 5-fluoroindole derivatives, copper(I)-catalyzed click chemistry has been demonstrated as an efficient synthetic approach. This method employs copper(I) iodide as a catalyst in solvent systems such as polyethylene glycol 400 (PEG-400) combined with DMF. The reaction proceeds at controlled temperatures, and the products are purified by column chromatography using ethyl acetate/hexane mixtures (70:30 ratio). This approach offers high regioselectivity and moderate yields (~42%) and can be adapted for the preparation of this compound.

Optimization of Reaction Conditions

Design of Experiments (DoE) and Statistical Modeling

Optimization of synthetic parameters is crucial for maximizing yield and purity. Response surface methodology (RSM) and other DoE frameworks are employed to systematically vary and analyze factors such as:

- Reaction temperature (typically reflux conditions for 3–5 hours).

- Catalyst loading (e.g., CuI concentration).

- Solvent polarity and composition (acetic acid versus PEG-400/DMF).

- Reflux duration and stirring rate.

Flow chemistry platforms have been integrated with real-time analytical tools to monitor reaction progress and adjust parameters dynamically, enhancing reproducibility and scalability.

Industrial Production Considerations

Industrial synthesis of this compound focuses on scalability, efficiency, and safety:

- Use of continuous flow reactors to improve heat and mass transfer, enabling safer handling of reactive intermediates and better control over reaction kinetics.

- Optimization of solvent systems to balance solubility, reaction rate, and environmental impact.

- Employment of catalysts that are cost-effective and easily separable to facilitate downstream purification.

- Implementation of purification techniques such as recrystallization and column chromatography tailored for large-scale production.

Industrial protocols emphasize maintaining high product purity and yield while minimizing reaction times and waste generation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Purification Method |

|---|---|---|---|---|

| Fischer Indole Synthesis | 5-fluoro-phenylhydrazine, aldehyde, acid reflux | Well-established, versatile | 60–75 | Recrystallization, chromatography |

| Condensation with Thiazolones | 3-formyl-1H-indole-2-carboxylate, acetic acid reflux | Suitable for hybrid synthesis | >70 | Recrystallization from DMF/acetic acid |

| Copper(I)-Catalyzed Click Chemistry | CuI catalyst, PEG-400/DMF solvent system | Regioselective, mild conditions | ~42 | Column chromatography (ethyl acetate/hexane) |

Research Findings and Analytical Confirmation

- Spectroscopic Techniques : The structure and purity of this compound are confirmed by ^1H, ^13C, and ^19F NMR spectroscopy, which verify substitution patterns and fluorine coupling.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using FAB-TOF confirms the molecular ion peak corresponding to the molecular formula C11H8FNO3.

- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems monitors reaction progress and assesses purity.

- Crystallography : X-ray crystallography of related indole carboxylates provides definitive structural elucidation.

Computational studies such as density functional theory (DFT) support understanding of electronic effects of the formyl and fluoro substituents, guiding further synthetic modifications and functionalization strategies.

化学反応の分析

Types of Reactions

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

Oxidation: 5-fluoro-3-carboxy-1H-indole-2-carboxylate

Reduction: 5-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:

作用機序

The mechanism of action of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s stability and bioavailability, while the formyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .

類似化合物との比較

Key Properties :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form .

- Purity : Commercial samples typically exceed 95% purity .

Structural Analogues with Varying Substituents

Table 1: Comparison of Methyl 5-Fluoro-3-formyl-1H-Indole-2-Carboxylate and Derivatives

Key Observations :

Formyl Group Impact : The 3-formyl group in this compound distinguishes it from analogues like methyl 5-fluoro-1H-indole-2-carboxylate, enabling conjugation with amines or hydrazines for bioactive molecule synthesis .

Halogen Substitution : Replacement of the formyl group with iodine (e.g., ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate) introduces heavy-atom effects, useful in crystallography or radioimaging .

Fluorine vs. Trifluoromethyl : The trifluoromethyl group in ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate increases lipophilicity and metabolic stability compared to fluorine, making it suitable for pesticidal applications .

Functional Group Modifications in Ester Derivatives

Table 2: Comparison of Ester Derivatives

Key Observations :

- Ester Flexibility : Methyl esters (e.g., this compound) are more reactive in hydrolysis than ethyl esters, enabling faster conversion to carboxylic acids .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) at the 5-position decrease the electron density of the indole ring, reducing nucleophilic attack at the 2-position ester .

生物活性

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is an indole derivative that has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Overview of the Compound

- IUPAC Name: this compound

- Molecular Formula: C₁₂H₁₀FNO₃

- CAS Number: 893730-39-7

- Molecular Weight: Approximately 221.18 g/mol

The compound's unique substitution pattern, particularly the presence of fluoro and formyl groups, enhances its reactivity and biological activity.

Antiviral Properties

Recent studies have indicated promising antiviral activity against various viruses, notably HIV:

- Inhibition of HIV Integrase: Research has shown that this compound effectively inhibits HIV integrase, a critical enzyme for viral replication. The compound demonstrated an IC₅₀ value of 0.13 μM in inhibiting integrase activity, highlighting its potential as a lead compound for developing antiviral agents targeting HIV.

Mechanism of Action:

The compound binds to the integrase enzyme, preventing it from facilitating the integration of viral DNA into the host genome. This interaction is crucial for halting the viral life cycle.

Anticancer Activity

This compound has been investigated for its anticancer properties through various mechanisms:

- Microtubule Destabilization: Analogous compounds have shown the ability to inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, studies indicate significant apoptotic effects on breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 μM.

- Cell Cycle Arrest: The compound has also been shown to induce cell cycle arrest in cancer cells, preventing proliferation and promoting programmed cell death.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for further exploration in treating bacterial infections:

- Mechanism of Action: It disrupts microbial membranes and inhibits essential enzymatic pathways within bacteria. This action contributes to its effectiveness against various strains.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral, Anticancer | 0.13 (HIV) | Integrase inhibition |

| Ethyl 5-fluoro-3-formyl-1-methylindole | Antimicrobial | Varies | Membrane disruption |

| Methyl 4-chloro-5-fluoro-6-methylindole derivatives | Anticancer | Varies | Microtubule destabilization |

This table illustrates how this compound compares with other compounds in terms of biological activity and potency.

Case Studies

Several case studies provide insight into the biological activities of this compound:

- Study on HIV Inhibition: A study demonstrated that this compound effectively inhibited HIV integrase with an IC₅₀ value significantly lower than many existing inhibitors.

- Anticancer Screening: Various analogs were screened for anticancer activity, revealing that modifications in the structure could enhance efficacy against different cancer cell lines. The compound's ability to induce apoptosis was particularly noted in breast cancer models.

Q & A

Advanced Research Question

- LogP/PSA : Calculated via software like ChemAxon or Schrodinger to assess lipophilicity (LogP ~1.63) and polar surface area (~90 Ų), critical for blood-brain barrier penetration .

- DFT : Models electron density and Fukui functions to predict reactivity in electrophilic substitutions .

- Molecular docking : Screens interactions with biological targets (e.g., kinases or GPCRs) using crystal structures of homologous indole derivatives .

What protocols ensure the compound’s stability during storage and handling?

Basic Research Question

- Storage : Protect from light and moisture at –20°C in sealed, argon-purged vials .

- Degradation analysis : Monitor via HPLC under accelerated conditions (e.g., 40°C/75% RH) to assess hydrolytic stability of the ester and formyl groups .

How is the compound utilized in synthesizing bioactive thiazole-indole hybrids?

Advanced Research Question

The 3-formyl group condenses with 2-aminothiazol-4(5H)-ones to form thiazole-indole hybrids with potential anticancer or antimicrobial activity. Method A (acetic acid reflux, sodium acetate) produces crystalline intermediates, while Method B (chloroacetic acid) favors electrophilic substitutions . Biological assays (e.g., kinase inhibition or MIC testing) should follow ISO 20776-1 guidelines for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。